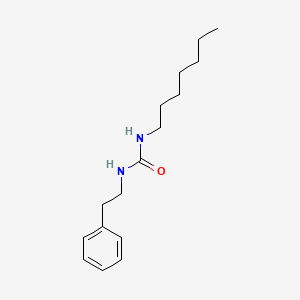
3-Methyl-4-nitrobenzene-1-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-nitrobenzene-1-carbodithioic acid is an organic compound with the molecular formula C8H7NO4S2 It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group, a nitro group, and a carbodithioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrobenzene-1-carbodithioic acid typically involves the nitration of 3-methylbenzoic acid followed by the introduction of the carbodithioic acid group. One common method involves the selective oxidation of 2,4-dimethyl nitrobenzene to produce 3-methyl-4-nitrobenzoic acid. This process includes the following steps:
Filtration and Acidification: After the reaction, the mixture is filtered, and the filtrate is subjected to rotary evaporation to recover the acetonitrile solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidation and acidification steps, with adjustments made to reaction times, temperatures, and catalyst concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitrobenzene-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbodithioic acid group can be reduced to a thiol group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
Reduction of Nitro Group: Produces 3-methyl-4-aminobenzene-1-carbodithioic acid.
Substitution of Nitro Group: Produces various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-nitrobenzene-1-carbodithioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitrobenzene-1-carbodithioic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbodithioic acid group can form strong bonds with metal ions, making it useful in coordination chemistry. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrobenzoic acid: Similar structure but lacks the carbodithioic acid group.
4-Nitro-m-toluic acid: Similar structure but lacks the methyl group.
3-Methyl-4-aminobenzene-1-carbodithioic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-Methyl-4-nitrobenzene-1-carbodithioic acid is unique due to the presence of both a nitro group and a carbodithioic acid group on the benzene ring
Properties
CAS No. |
780732-86-7 |
|---|---|
Molecular Formula |
C8H7NO2S2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
3-methyl-4-nitrobenzenecarbodithioic acid |
InChI |
InChI=1S/C8H7NO2S2/c1-5-4-6(8(12)13)2-3-7(5)9(10)11/h2-4H,1H3,(H,12,13) |
InChI Key |
XALAEHXPAHNZSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=S)S)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)





![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)





![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)
